[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
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Description
“[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone” is a chemical compound with the molecular formula C17H11ClF3N3OS . It has a molecular weight of 397.8 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a trifluoromethyl group and a chloroanilino group .Scientific Research Applications
Synthesis and Spectral Characterization
The chemical [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone has been synthesized and characterized using various spectroscopic methods. The synthesis involves UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Structural optimization and vibrational spectra interpretations were conducted using density functional theory (DFT) calculations. This facilitated the analysis of structural changes due to electron-withdrawing group substitution, and molecular docking studies were utilized to understand the compound's antibacterial activity (Shahana & Yardily, 2020).
Antimicrobial Activity
A study on the antimicrobial evaluation of two-amino-4-(4-chlorophenyl) thiazole derivatives, including this compound, highlighted moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and high antifungal activity against Candida albicans and Candida glabrata. This suggests the compound's potential in developing antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Anticoronavirus and Antitumoral Activity
In a study exploring the in vitro anticoronavirus and antitumoral activity of various derivatives, this compound derivatives demonstrated promising results. The research indicated that structural variations on the phenyl moiety could significantly influence biological properties, offering insights into the compound's potential applications in antiviral and anticancer therapies (Jilloju et al., 2021).
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c18-11-4-6-12(7-5-11)23-16-24-15(22)14(26-16)13(25)9-2-1-3-10(8-9)17(19,20)21/h1-8H,22H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSPSRTCHYLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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